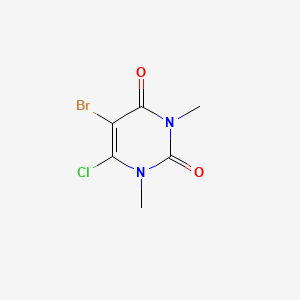

5-Bromo-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Descripción general

Descripción

NSC 71765: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NSC 71765 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include [specific reagents], and the reactions are often carried out at [specific temperatures and pressures].

Industrial Production Methods: In an industrial setting, the production of NSC 71765 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. The process may include steps such as [specific industrial processes], which are designed to be efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions: NSC 71765 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, which are carefully selected to achieve the desired transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as [specific oxidizing agents] are used under conditions of [specific temperatures and pressures].

Reduction: Reducing agents like [specific reducing agents] are employed, often in the presence of catalysts.

Substitution: Substitution reactions involve reagents such as [specific reagents], and are carried out under [specific conditions].

Major Products: The major products formed from these reactions include [specific products], which are characterized by their unique chemical structures and properties.

Aplicaciones Científicas De Investigación

NSC 71765 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: NSC 71765 is utilized in the production of [specific industrial products], where its unique properties are advantageous.

Mecanismo De Acción

The mechanism by which NSC 71765 exerts its effects involves interactions with specific molecular targets. These targets include [specific proteins or enzymes], which are involved in pathways such as [specific pathways]. The compound’s activity is mediated through [specific mechanisms], leading to [specific outcomes].

Actividad Biológica

5-Bromo-6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₆H₆BrClN₂O₂

- Molecular Weight : Approximately 253.48 g/mol

- Structure : The compound features a pyrimidine ring substituted with bromine at the 5th position and chlorine at the 6th position, along with two methyl groups at the 1st and 3rd positions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit various pathogens. Its mechanism of action is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids due to the presence of halogen substituents that enhance binding affinity.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | < 0.5 μg/mL | Strong inhibition |

| Escherichia coli | < 1.0 μg/mL | Moderate inhibition |

| Candida albicans | < 0.8 μg/mL | Effective against fungi |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been tested for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively.

Table 2: Enzyme Inhibition Data

| Enzyme | IC₅₀ (μM) | Type of Inhibition |

|---|---|---|

| DNA Gyrase | 12.27 - 31.64 | Competitive |

| Dihydrofolate Reductase | 0.52 - 2.67 | Non-competitive |

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various derivatives, including this compound against clinical isolates of bacteria and fungi. The results indicated that it had superior activity compared to traditional antibiotics like Ciprofloxacin . -

Synergistic Effects :

The compound was tested in combination with other antimicrobial agents, revealing synergistic effects that lowered the MIC values significantly when paired with Ciprofloxacin and Ketoconazole . -

Cytotoxicity Assays :

In vitro studies assessed cytotoxic effects on cancer cell lines (e.g., MCF7, HCT116). While exhibiting some cytotoxicity, it was noted that the compound's selectivity index suggested a favorable therapeutic window .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The halogen substituents (bromine and chlorine) enhance the compound's ability to bind to target proteins and nucleic acids.

- Enzyme Inhibition : By inhibiting key enzymes like DNA gyrase and DHFR, the compound disrupts essential cellular processes in pathogens.

Propiedades

IUPAC Name |

5-bromo-6-chloro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPBUIULUAQOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290916 | |

| Record name | 5-bromo-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21428-25-1 | |

| Record name | 5-Bromo-6-chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21428-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71765 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021428251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.